molecular formula C14H17NO2 B5827591 2-(PROP-2-EN-1-YL)-4-(PYRROLIDINE-1-CARBONYL)PHENOL

2-(PROP-2-EN-1-YL)-4-(PYRROLIDINE-1-CARBONYL)PHENOL

Cat. No.: B5827591
M. Wt: 231.29 g/mol
InChI Key: WVHYDDUATPZDSQ-UHFFFAOYSA-N
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Description

2-(PROP-2-EN-1-YL)-4-(PYRROLIDINE-1-CARBONYL)PHENOL is a synthetic organic compound that features a phenol group substituted with a prop-2-en-1-yl group and a pyrrolidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PROP-2-EN-1-YL)-4-(PYRROLIDINE-1-CARBONYL)PHENOL typically involves the following steps:

    Starting Materials: The synthesis begins with phenol, prop-2-en-1-yl bromide, and pyrrolidine-1-carboxylic acid.

    Alkylation: Phenol is alkylated with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate to form 2-(PROP-2-EN-1-YL)PHENOL.

    Acylation: The resulting 2-(PROP-2-EN-1-YL)PHENOL is then acylated with pyrrolidine-1-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(PROP-2-EN-1-YL)-4-(PYRROLIDINE-1-CARBONYL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The prop-2-en-1-yl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Possible applications in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 2-(PROP-2-EN-1-YL)-4-(PYRROLIDINE-1-CARBONYL)PHENOL would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(PROP-2-EN-1-YL)PHENOL: Lacks the pyrrolidine-1-carbonyl group.

    4-(PYRROLIDINE-1-CARBONYL)PHENOL: Lacks the prop-2-en-1-yl group.

    2-(PROP-2-EN-1-YL)-4-HYDROXYBENZOIC ACID: Contains a carboxylic acid group instead of the pyrrolidine-1-carbonyl group.

Uniqueness

2-(PROP-2-EN-1-YL)-4-(PYRROLIDINE-1-CARBONYL)PHENOL is unique due to the presence of both the prop-2-en-1-yl and pyrrolidine-1-carbonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(4-hydroxy-3-prop-2-enylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-5-11-10-12(6-7-13(11)16)14(17)15-8-3-4-9-15/h2,6-7,10,16H,1,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHYDDUATPZDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C(=O)N2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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